molecular formula C18H21NO4S B280930 3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID

3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID

Cat. No.: B280930
M. Wt: 347.4 g/mol
InChI Key: YIRKRCJUJNHYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID is an organic compound that features a phenyl group and a sulfonyl amino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The phenyl and sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or sulfonyl moieties.

Scientific Research Applications

3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID involves its interaction with specific molecular targets. The sulfonyl amino group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Lacks the sulfonyl amino group, resulting in different chemical and biological properties.

    2,4,5-Trimethylbenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl-containing compounds but lacks the propanoic acid backbone.

Uniqueness

3-PHENYL-3-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)PROPANOIC ACID is unique due to the presence of both a phenyl group and a sulfonyl amino group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

3-phenyl-3-[(2,4,5-trimethylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C18H21NO4S/c1-12-9-14(3)17(10-13(12)2)24(22,23)19-16(11-18(20)21)15-7-5-4-6-8-15/h4-10,16,19H,11H2,1-3H3,(H,20,21)

InChI Key

YIRKRCJUJNHYAP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2)C

Origin of Product

United States

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